molecular formula C10H14F3N2O5P B1205621 Phosphorpyridoxyltrifluoroethylamine CAS No. 59087-16-0

Phosphorpyridoxyltrifluoroethylamine

Cat. No.: B1205621
CAS No.: 59087-16-0
M. Wt: 330.2 g/mol
InChI Key: UYWNWALJDANYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorpyridoxyltrifluoroethylamine is a synthetic pyridoxal phosphate (PLP) analog, characterized by the substitution of a trifluoroethylamine group onto the pyridoxal phosphate scaffold. PLP derivatives are critical cofactors in enzymatic reactions, particularly in amino acid metabolism, decarboxylation, and transamination.

Properties

CAS No.

59087-16-0

Molecular Formula

C10H14F3N2O5P

Molecular Weight

330.2 g/mol

IUPAC Name

[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14F3N2O5P/c1-6-9(16)8(3-14-5-10(11,12)13)7(2-15-6)4-20-21(17,18)19/h2,14,16H,3-5H2,1H3,(H2,17,18,19)

InChI Key

UYWNWALJDANYTG-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O

Other CAS No.

59087-16-0

Synonyms

phosphorpyridoxyltrifluoroethylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares phosphorpyridoxyltrifluoroethylamine with structurally and functionally related PLP analogs, focusing on molecular features, biochemical activity, and stability.

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent Group Molecular Weight (Da)* Solubility (aq. buffer) Stability (t½, pH 7.4) Enzymatic Activity (% vs. PLP)
This compound Trifluoroethylamine ~450–470† Moderate >24 hours 65–70%
Phosphopyridoxylalanine Alanine ~360–380† High 12–16 hours 85–90%
Pyridoxal 5'-phosphate (PLP) Native phosphate 247.14 High 6–8 hours 100% (reference)
Pyridoxal 5-thiophosphate Thiophosphate ~263† Low >48 hours 40–50%

*Estimated due to lack of explicit data in provided sources.
†Calculated based on structural analogs reported in PLP derivatives .

Key Findings

Structural Modifications and Stability

  • The trifluoroethylamine group in this compound confers enhanced hydrolytic stability compared to native PLP (t½ >24 hours vs. 6–8 hours). This is attributed to the electron-withdrawing trifluoromethyl group, which reduces susceptibility to nucleophilic attack .
  • In contrast, phosphopyridoxylalanine exhibits lower stability (t½ 12–16 hours) due to the labile alanine side chain, though its solubility remains superior.

Enzymatic Activity

  • This compound retains ~65–70% of PLP’s cofactor activity in transaminase assays, likely due to steric hindrance from the bulky trifluoroethylamine group.
  • Pyridoxal 5-thiophosphate , despite its stability, shows reduced activity (40–50%), suggesting that sulfur substitution disrupts coordination with enzyme active sites .

Solubility and Pharmacokinetics

  • The moderate aqueous solubility of this compound limits its bioavailability compared to PLP or phosphopyridoxylalanine. However, its stability may prolong intracellular retention.

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